Cyclopropylbenzene

Vue d'ensemble

Description

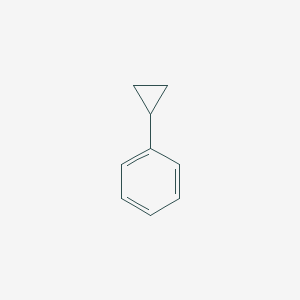

Cyclopropylbenzene is an organic compound with the molecular formula C₉H₁₀. It consists of a benzene ring attached to a cyclopropyl group. This compound is known for its unique structure, which combines the aromatic stability of benzene with the ring strain of cyclopropane. This compound is used in various chemical research and industrial applications due to its interesting chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyclopropylbenzene can be synthesized through several methods. One common method involves the reaction of 1-bromo-3-phenylpropane with N-bromosuccinimide in the presence of benzoyl peroxide and carbon tetrachloride. The resulting 1,3-dibromo-1-phenylpropane is then cyclized using a zinc-copper couple in dimethylformamide to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Cyclopropylbenzene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized by cytochrome P-450 enzymes to form benzoic acid.

Reduction: Reduction reactions typically target the benzene ring or the cyclopropyl group, leading to different products depending on the reagents used.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, while nucleophilic substitution can target the cyclopropyl group.

Common Reagents and Conditions:

Oxidation: Cytochrome P-450 enzymes, often in the presence of liver microsomes.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products:

Oxidation: Benzoic acid.

Reduction: Cyclopropylcyclohexane.

Substitution: Halogenated this compound derivatives.

Applications De Recherche Scientifique

Synthetic Applications

Cyclopropylbenzene serves as a versatile building block in organic synthesis. Its unique structural characteristics enable the development of various derivatives with enhanced properties.

1.1. Synthesis of Cyclopropylthiophenes

Recent studies have demonstrated the use of this compound derivatives in the synthesis of cyclopropylthiophenes through palladium-catalyzed reactions. The Suzuki–Miyaura cross-coupling reaction has been optimized for this purpose, allowing for high yields of functionalized cyclopropylthiophenes from readily available starting materials. This method has shown promise for synthesizing compounds with potential pharmaceutical applications, including anticancer and antimicrobial agents .

1.2. Ring-Opening Reactions

This compound is also utilized in ring-opening reactions mediated by Lewis acids such as BCl₃. This process allows for the formation of arylboron compounds, which are valuable intermediates in organic synthesis. The reaction conditions can be finely tuned to improve yields and selectivity, making this compound a key reagent in complex organic transformations .

Biological Activities

This compound and its derivatives exhibit various biological activities that make them attractive candidates for drug development.

2.1. Inhibition of Cytochrome P450 Enzymes

Research has indicated that this compound can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This property is particularly relevant for the design of drugs with improved pharmacokinetic profiles, as selective inhibition can lead to reduced metabolic clearance and enhanced therapeutic effects .

2.2. Bioisosteric Replacement in Drug Discovery

Cyclopropyl groups are often used as bioisosteres to replace aromatic rings in drug molecules, potentially improving their pharmacological properties. This strategy has been explored in various drug discovery projects, focusing on enhancing bioavailability and reducing toxicity .

3.1. Case Study: Cyclopropylthiophene Derivatives

A recent study focused on optimizing the synthesis of cyclopropylthiophenes using this compound as a precursor. The research highlighted the efficiency of palladium-catalyzed reactions, achieving yields up to 95% under optimized conditions . The resulting compounds exhibited promising biological activities, including antioxidant and anti-inflammatory effects.

3.2. Case Study: Arylboration Reactions

Another significant application involves the ring-opening arylboration of cyclopropanes using this compound as a substrate. The study demonstrated that varying the amount of BCl₃ could significantly enhance reaction yields, achieving up to 81% under optimal conditions . This method opens new avenues for synthesizing complex boron-containing compounds.

Data Table: Summary of Key Applications

| Application Type | Methodology/Reaction | Yield (%) | Biological Activity |

|---|---|---|---|

| Synthesis of Cyclopropylthiophenes | Suzuki–Miyaura Cross-Coupling | Up to 95% | Antioxidant, Anti-inflammatory |

| Ring-Opening Arylboration | BCl₃-mediated Reaction | Up to 81% | Potential drug intermediates |

| Cytochrome P450 Inhibition | In vitro Studies | IC50 values studied | Drug metabolism modulation |

| Bioisosteric Replacement | Structural Modifications | N/A | Improved pharmacokinetics |

Mécanisme D'action

The mechanism of action of cyclopropylbenzene involves its interaction with various enzymes and chemical reagents. For example, during oxidation by cytochrome P-450, the enzyme activates molecular oxygen, leading to the formation of reactive oxygen species that oxidize the cyclopropyl group to form benzoic acid . This process involves multiple steps, including the formation of an epoxide intermediate.

Comparaison Avec Des Composés Similaires

Cyclopropylbenzene can be compared with other cycloalkylbenzenes, such as:

This compound vs. Cyclohexylbenzene: this compound has higher ring strain due to the three-membered cyclopropyl ring, making it more reactive than cyclohexylbenzene, which has a six-membered ring with less strain.

This compound vs. Cyclobutylbenzene: this compound is more strained and reactive compared to cyclobutylbenzene, which has a four-membered ring.

This compound vs. Phenylcyclopropane: Both compounds have similar structures, but phenylcyclopropane has the phenyl group attached directly to the cyclopropane ring, leading to different reactivity patterns.

This compound’s unique combination of aromatic stability and ring strain makes it a valuable compound for various research and industrial applications.

Activité Biologique

Cyclopropylbenzene, a cyclopropylarene with the chemical formula CH, has garnered attention in the field of medicinal chemistry and toxicology due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its metabolic pathways, interactions with cytochrome P450 enzymes, and potential therapeutic implications.

Metabolism and Interaction with Cytochrome P450

This compound undergoes significant metabolic transformations primarily mediated by cytochrome P450 enzymes. Research indicates that it is oxidized by liver microsomal preparations from various species, including rats and rabbits. Notably, the oxidation process can lead to the formation of several metabolites, including benzoic acid and 1-phenylcyclopropanol, through mechanisms such as benzylic hydroxylation .

Key Findings:

- Oxidation Mechanism: The oxidation of this compound involves an unusual triple oxidation pathway, which is distinct compared to other arylcyclopropanes. This has been studied in detail using rat liver microsomes .

- Enzyme Specificity: this compound is particularly susceptible to metabolism by CYP2A6 and CYP2B enzymes, highlighting its potential as a substrate for these cytochrome P450 isoforms .

Case Studies on Biological Activity

Several studies have examined the biological activity of this compound in various contexts:

-

Toxicological Studies:

- A study investigated the acute toxicity of this compound in rats, demonstrating that it can induce liver enzyme activity indicative of metabolic activation and potential hepatotoxicity .

- The compound's interaction with glutathione S-transferases was also explored, revealing that its metabolites may contribute to oxidative stress in hepatic tissues .

-

Pharmacological Implications:

- This compound derivatives have been studied for their potential as drug candidates. For instance, modifications to the cyclopropyl group have shown promise in enhancing selectivity towards specific biological targets, including certain cancer-related enzymes .

- Research has highlighted its role as a scaffold in drug design, particularly in developing inhibitors for lysine-specific demethylase 1 (LSD1), a target in cancer therapy .

Data Table: Metabolic Pathways of this compound

| Metabolite | Formation Pathway | Enzyme Involved |

|---|---|---|

| Benzoic Acid | Oxidation via cytochrome P450 | CYP2A6, CYP2B |

| 1-Phenylcyclopropanol | Benzylic hydroxylation | CYP2B, CYP3A |

| Hydroxythis compound | Hydroxylation reactions | CYP2C9 |

Structural Insights and Computational Studies

Recent computational studies have provided insights into the conformational preferences and reactivity of this compound. Ab initio molecular orbital calculations have elucidated its gas-phase structure and potential interactions with biological macromolecules. The presence of a cyclopropane ring influences the electronic properties of the aromatic system, which may enhance its reactivity towards electrophiles .

Propriétés

IUPAC Name |

cyclopropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10/c1-2-4-8(5-3-1)9-6-7-9/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSFCYAQBIPUSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074297 | |

| Record name | Cyclopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-49-4 | |

| Record name | Phenylcyclopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropylbenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S36BKW6LVE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cyclopropylbenzene?

A1: The molecular formula of this compound is C9H10, and its molecular weight is 118.18 g/mol. []

Q2: What is the preferred conformation of this compound in the gas phase?

A2: Gas-phase studies, including microwave spectroscopy and electron diffraction, combined with computational chemistry, show this compound exists primarily in the bisected conformation in the gas phase. This means the plane of the cyclopropyl group is aligned with the plane of the benzene ring. [, ]

Q3: How do ortho-substituents influence the conformation of this compound?

A3: Introducing two ortho-methyl groups to this compound (forming 2-cyclopropyl-1,3-dimethylbenzene) changes the preferred conformation from bisected to perpendicular. This is due to steric interactions between the methyl groups and the cyclopropyl ring. []

Q4: What spectroscopic techniques have been used to study the conformation of this compound derivatives?

A4: Researchers have employed various techniques, including:

- NMR spectroscopy: Used to study conformational equilibria, rotational barriers, and substituent effects on chemical shifts. [, , ]

- IR spectroscopy: Useful for identifying specific vibrational modes associated with different conformations. []

- UV spectroscopy: Coupled with REMPI techniques, UV spectroscopy helps analyze electronic transitions and explore conformational landscapes. []

- Microwave spectroscopy: Provides precise rotational constants, aiding in the determination of gas-phase structures and conformations. []

- Electron diffraction: Offers information about bond lengths and angles, complementing microwave data for structural elucidation. []

Q5: How does this compound react in electrophilic aromatic substitution reactions?

A5: this compound generally shows enhanced reactivity in electrophilic aromatic substitution reactions compared to benzene. This is attributed to the electron-donating effect of the cyclopropyl group, which stabilizes the positive charge developed in the transition state. [, ]

Q6: What is unusual about the nitration of this compound?

A6: While generally activating, the cyclopropyl group directs electrophilic attack primarily to the ortho position in nitration reactions, particularly in acetic anhydride. This high ortho:para ratio deviates from typical alkylbenzene behavior and suggests a specific interaction between the nitronium ion and the cyclopropyl group in the transition state. [, ]

Q7: Can the cyclopropyl ring in this compound undergo opening reactions?

A7: Yes, the cyclopropyl ring can be opened under certain conditions:

- Radical Reactions: this compound undergoes ring opening upon reaction with bromine radicals, particularly in polar solvents. This suggests the involvement of a this compound radical cation intermediate. [, ]

- Oxidation with Ceric Ammonium Nitrate: Oxidation generates ring-opened products, further supporting the formation of a radical cation intermediate. []

- Enzymatic Oxidation: Enzymes like toluene dioxygenase can catalyze the oxidation of this compound, leading to ring-opened diol products. []

Q8: How does the presence of a chlorine atom on the cyclopropyl ring affect its reactivity in electrophilic substitution?

A8: Introducing a chlorine atom to the cyclopropyl ring, as in (cis- and trans-2-chlorocyclopropyl)benzenes, reduces the electron-donating effect of the cyclopropyl group. Consequently, these derivatives exhibit a smaller range of substituent-induced chemical shifts in their carbon-13 NMR spectra compared to unsubstituted cyclopropylbenzenes. []

Q9: Can this compound act as a substrate for cytochrome P450 enzymes?

A9: Yes, this compound is metabolized by cytochrome P450 enzymes. Studies with rabbit liver microsomes indicate that both the microsomal fraction and the purified cytochrome P450 can oxidize this compound. []

Q10: What is the significance of this compound metabolism by cytochrome P450?

A10: this compound metabolism by cytochrome P450 involves an uncommon triple oxidation, suggesting that the substrate remains bound to the enzyme's active site throughout the process. This observation provides valuable insights into the mechanism of cytochrome P450-catalyzed oxidations. []

Q11: Can metal nanoparticles catalyze reactions involving this compound?

A11: Yes, rhodium nanoparticles (Rh NPs) have demonstrated catalytic activity in the ring-opening reaction of this compound under hydrogen atmosphere. These nanoparticles exhibit high activity and selectivity for linear products. []

Q12: What factors affect the catalytic activity of metal nanoparticles in this compound ring-opening?

A12: Several factors play a role:

- Metal Type: Rhodium nanoparticles show superior activity compared to other metals. []

- Particle Size: Larger Rh NPs tend to display higher turnover frequencies and lower activation energies. []

- Capping Agent: The nature of the capping agent used in nanoparticle synthesis influences the reaction kinetics. []

- Electronic Effects: Electron-donating substituents on the cyclopropyl ring enhance the rate of ring-opening. []

Q13: How has computational chemistry been used to study this compound?

A13: Computational methods, such as ab initio calculations (HF, B3LYP, MP2) and semi-empirical methods (AM1), have been instrumental in:

- Determining conformational preferences and rotational barriers. [, , ]

- Predicting vibrational frequencies for comparison with experimental IR data. []

- Analyzing electronic transitions and excited state properties. []

- Investigating substituent effects on structure and reactivity. [, ]

Q14: What is the relationship between the structure of this compound derivatives and their activity as cytochrome P450 inhibitors?

A14: Both this compound and diphenylcyclopropane inhibit the cytochrome P450-dependent O-deethylation of 7-ethoxycoumarin. This suggests that the cyclopropyl group, particularly when attached to an aromatic ring, can interact with the enzyme's active site and affect its catalytic activity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.